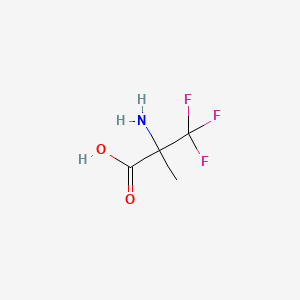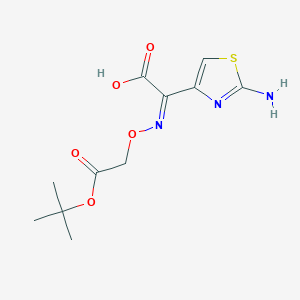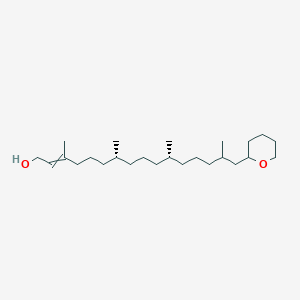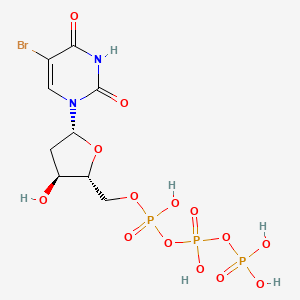
胆固醇-2,2,3,4,4,6-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cholesterol-2,2,3,4,4,6-d6 is a deuterated form of cholesterol . It is used in metabolic research, foodomics, and as a precursor to steroid hormones, bile acid, and vitamin D . It is also used in clinical mass spectrometry .
Molecular Structure Analysis
The empirical formula of Cholesterol-2,2,3,4,4,6-d6 is C27D6H40O . The molecular weight is 392.69 . The SMILES string representation is [2H]C1=C2C([2H])([2H])C@@(O)C([2H])([2H])C[C@]2©[C@H]3CC[C@]4©C@HC@HCCCC©C .Physical And Chemical Properties Analysis
Cholesterol-2,2,3,4,4,6-d6 has a boiling point of 360 °C and a melting point of 147-149 °C . Its density is 1.088 g/mL at 25 °C . The assay is 98% (CP) .科学研究应用
Drug Delivery Applications
Cholesterol-d6 is used in the field of drug delivery . The unique properties of cholesterol make it an ideal candidate for the development of drug delivery systems. It can be used to enhance the stability and bioavailability of drugs, and to control the release of drugs in the body .
Bioimaging Applications
Cholesterol-d6 is also used in bioimaging applications . It can be used as a contrast agent in various imaging techniques, providing valuable information about the structure and function of biological systems .
Cholesterol-Based Liquid Crystals
Cholesterol-d6 has applications in the development of cholesterol-based liquid crystals . These liquid crystals have unique optical properties and can be used in a variety of applications, including display technologies and sensors .
Cholesterol-Based Gelators
Cholesterol-d6 is used in the synthesis of cholesterol-based gelators . These gelators have potential applications in various fields, including drug delivery, tissue engineering, and environmental remediation .
Metabolic Research
Cholesterol-d6 is used in metabolic research . It can be used to study the metabolism of cholesterol and its derivatives in the body, providing valuable insights into various metabolic disorders .
Precursor to Steroid Hormones, Bile Acid, and Vitamin D
Cholesterol-d6 is used as a precursor to steroid hormones, bile acid, and vitamin D . This makes it a valuable tool in the study of these important biological compounds .
Clinical Mass Spectrometry
Cholesterol-d6 is used in clinical mass spectrometry . It can be used as an internal standard in the analysis of biological samples, improving the accuracy and reliability of the results .
Foodomics
Cholesterol-d6 is used in foodomics , a field that studies the food and nutrition domains through the application of advanced omics technologies. It can be used to study the impact of diet on health and disease .
作用机制
Target of Action
Cholesterol-d6, also known as Cholesterol-2,2,3,4,4,6-d6, is a deuterated form of cholesterol . It primarily targets the same biological systems as natural cholesterol. These include cell membranes, where it plays a crucial role in maintaining membrane fluidity and integrity, and serves as a precursor molecule in various biochemical pathways .
Mode of Action
Cholesterol-d6 interacts with its targets in the same way as natural cholesterol. It integrates into the lipid bilayer of cell membranes, influencing their fluidity and permeability. It also serves as a precursor molecule for the synthesis of steroid hormones, bile acids, and vitamin D .
Biochemical Pathways
Cholesterol-d6 is involved in the same biochemical pathways as cholesterol. It is a critical component in the synthesis of steroid hormones, bile acids, and vitamin D. These substances play vital roles in a variety of physiological processes, including inflammation, immune response, digestion, and regulation of calcium levels .
Result of Action
The molecular and cellular effects of Cholesterol-d6’s action would be expected to mirror those of cholesterol, given their structural similarity. This includes effects on cell membrane structure and function, as well as the synthesis of critical biomolecules .
属性
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i9D,13D2,17D2,21D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-HHPLMCQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesterol-2,2,3,4,4,6-d6 | |
Q & A
Q1: Why is Cholesterol-d6 used as an internal standard in quantifying cholesterol in complex samples like vegetable oils or biological samples?
A: Cholesterol-d6 shares almost identical chemical properties with endogenous cholesterol but possesses a distinct mass difference due to the presence of six deuterium atoms. This difference allows for clear differentiation during mass spectrometry analysis. By adding a known amount of Cholesterol-d6 to the sample before extraction and analysis, scientists can account for potential variations during sample preparation and ionization, leading to more accurate quantification of the endogenous cholesterol. [, , , ]
Q2: One study utilized Cholesterol-d6 to investigate cholesterol uptake by Caco-2 cells. How does this approach work?
A: In this study [], researchers supplemented Caco-2 cells with Cholesterol-3,4-13C2 alongside other nutrients. By subsequently analyzing the cells for both Cholesterol-3,4-13C2 and endogenous cholesterol using Cholesterol-d6 as an internal standard, they could differentiate between cholesterol absorbed from the medium and cholesterol naturally present in the cells. This method provided insights into the dynamics of cholesterol uptake and metabolism in vitro.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)

![tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate](/img/structure/B1140926.png)

